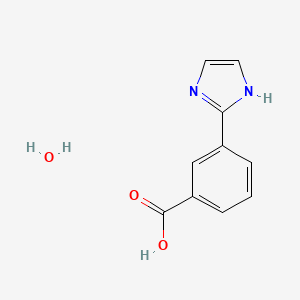

3-(1h-Imidazol-2-yl)benzoic acid hydrate

Description

Significance of Imidazole (B134444) and Carboxylic Acid Functionalities in Ligand Design

The imidazole ring and the carboxylic acid group are particularly significant functional components in the design of ligands for creating complex chemical architectures.

Imidazole Functionality: The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov This structure offers several key features for ligand design:

Coordination Sites: It possesses two nitrogen atoms with different electronic environments. The pyridine-like nitrogen has a lone pair of electrons available for coordination to metal ions, acting as a strong σ-donor. researchgate.netwikipedia.org

Hydrogen Bonding: The pyrrole-like nitrogen, when protonated (N-H), can act as a hydrogen bond donor. This capability is crucial for forming non-covalent, directional interactions that guide the self-assembly of molecules. researchgate.net

π-Stacking Interactions: As an aromatic ring, imidazole can participate in π-π stacking interactions, which are vital for stabilizing multi-layered supramolecular structures. nih.govnih.gov

Structural Rigidity and Versatility: The rigid, planar nature of the imidazole ring provides predictability in the geometry of resulting assemblies. Furthermore, it can be functionalized at various positions to tune its steric and electronic properties. rsc.org

Carboxylic Acid Functionality: The carboxylic acid group (-COOH) is a highly versatile functional group in supramolecular chemistry:

Multiple Coordination Modes: Upon deprotonation to a carboxylate (-COO⁻), it can coordinate to metal ions in various modes, including monodentate, bidentate (chelating or bridging), and multidentate fashions. This flexibility allows for the formation of diverse structural motifs, from simple dimers to complex three-dimensional networks. researchgate.netmdpi.com

Strong Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), facilitating the formation of robust and predictable hydrogen-bonded networks, most notably the common carboxylic acid dimer synthon. researchgate.net

The combination of these two functionalities in a single molecule creates a powerful bifunctional or multifunctional ligand capable of forming intricate and stable structures through both strong coordinative bonds with metal centers and directional non-covalent interactions like hydrogen bonding and π-stacking. mdpi.com

Role of 3-(1H-Imidazol-2-yl)benzoic Acid Hydrate (B1144303) as a Versatile Molecular Building Block

3-(1H-Imidazol-2-yl)benzoic acid hydrate is an exemplary bifunctional molecule that serves as a versatile building block in the construction of diverse supramolecular architectures. Its molecular structure features an imidazole ring linked to a benzoic acid moiety at the meta-position. This specific arrangement dictates its role in molecular self-assembly and coordination chemistry.

The key attributes that make this compound a versatile building block include:

Divergent Functionality: The nitrogen atom of the imidazole ring and the oxygen atoms of the carboxylate group can act as coordination sites for different metal ions, allowing the molecule to bridge multiple metal centers and extend the resulting structure in different directions.

Directional Control: The meta-substitution pattern on the benzoic acid ring provides a specific angular geometry (approximately 120 degrees) between the two functional groups. This inherent directionality is crucial for predicting and controlling the topology of the resulting coordination polymers and metal-organic frameworks (MOFs).

Intermolecular Interaction Sites: The presence of the N-H group on the imidazole and the O-H group on the carboxylic acid, along with the carbonyl oxygen, provides multiple sites for strong and directional hydrogen bonding. These interactions can link molecules into chains, sheets, or three-dimensional networks, even in the absence of metal ions. mdpi.com

Aromatic Stacking: Both the imidazole and the benzene (B151609) rings can engage in π-π stacking interactions, further stabilizing the crystal packing and influencing the final solid-state architecture. rsc.org

These characteristics enable this compound to be employed in the synthesis of a wide range of crystalline materials, where it can act as a primary linker, a co-ligand, or a component in multi-component crystals.

Overview of Research Trajectories for Imidazole-Carboxylate Systems

The study of systems containing both imidazole and carboxylate functionalities has evolved significantly, contributing to fundamental and applied chemistry.

The initial exploration of imidazole-carboxylate ligands was rooted in fundamental coordination chemistry. Researchers were interested in how these bifunctional ligands would interact with various transition metals. Early studies focused on synthesizing and characterizing discrete metal complexes (0D), one-dimensional chains (1D), and two-dimensional layers (2D). mdpi.com These investigations established the fundamental coordination modes of the ligands, demonstrating how the imidazole nitrogen and the carboxylate oxygens bind to metal centers. mdpi.com The interplay between the hard carboxylate oxygen donors and the borderline imidazole nitrogen donors allowed for the complexation of a wide variety of metal ions. Factors such as the metal-to-ligand ratio, pH, solvent, and temperature were found to be critical in determining the final structure, leading to a rich diversity of coordination compounds. mdpi.com

| Metal Ion | Coordination Geometry | Resulting Structure | Key Interactions |

| Zn(II) | Tetrahedral, Distorted Decahedron | 1D Chains, 2D Layers | Coordination bonds, π-π stacking |

| Cd(II) | Five-coordinated, Seven-coordinated | 2D Layers, 3D Supramolecular Framework | Coordination bonds, Hydrogen bonds |

| Ni(II) | Octahedral | 2D Networks, 3D Supramolecular Framework | Coordination bonds, Hydrogen bonds |

| Co(II) | 2D Layers | Coordination bonds |

This table summarizes typical coordination behaviors observed in foundational studies of imidazole-carboxylate systems with various metal ions. mdpi.comnih.gov

Building upon the foundational principles of coordination chemistry, a major advancement has been the use of imidazole-carboxylate ligands in the design of Metal-Organic Frameworks (MOFs). rsc.org MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. mdpi.comnih.gov The rigidity, defined geometry, and dual functionality of ligands like 3-(1H-Imidazol-2-yl)benzoic acid make them excellent candidates for creating stable, porous frameworks.

Research in this area has focused on:

Topological Control: Utilizing the specific angles and connectivity of the ligands to design MOFs with predictable and novel network topologies (e.g., sql, pcu, dia). nih.govrsc.org

Functional Porosity: Creating frameworks with accessible pores and high surface areas for applications in gas storage and separation. The nitrogen atoms of the imidazole rings lining the pores can enhance selectivity for certain gas molecules, like CO2. mdpi.com

Sensing and Catalysis: Incorporating these ligands into MOFs to create materials that can act as fluorescent sensors for detecting specific molecules or as catalysts for chemical reactions. For instance, imidazole-based MOFs have been developed for the sensitive detection of picric acid. researchgate.net

The development of MOFs using imidazole-carboxylate linkers represents a shift from simple coordination polymers to highly engineered materials with sophisticated functions.

| MOF System | Ligand Example | Metal Ion | Resulting Topology | Application |

| Zn-MOF | 4,4′,4″-(1H-imidazole-2,4,5-triyl)tribenzoic acid | Zn(II) | 2D Framework | Luminescence |

| Cd-MOF | 3-nitro-4-(pyridin-4-yl)benzoic acid | Cd(II) | 3D Framework (dia) | Structural Diversity |

| Ba-MOF | 4,4′,4″-(1H-imidazole-2,4,5-triyl)tribenzoic acid | Ba(II) | 3D Framework | Fluorescence Sensing |

| TIBM-MOF | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | Cu(II), Cr(III), Al(III) | CO2 Adsorption |

This table showcases recent advancements in designing MOFs with imidazole-carboxylate type ligands for specific applications. nih.govmdpi.comresearchgate.net

Beyond coordination with metal ions, imidazole-carboxylate systems are pivotal in the field of supramolecular assembly, where non-covalent interactions are the primary driving force for structure formation. The focus here is on the self-assembly of molecules into well-defined architectures through interactions like hydrogen bonding and π-π stacking.

Key research trajectories include:

Hydrogen-Bonded Networks: The strong N-H···O and O-H···N hydrogen bonds between the imidazole and carboxylic acid groups are used to form robust chains and layers. researchgate.net The study of these patterns helps in understanding and predicting crystal structures, a field known as crystal engineering.

Co-crystals and Salts: The interaction between the basic imidazole and the acidic carboxylic acid can lead to proton transfer, forming an imidazolium (B1220033) carboxylate salt. researchgate.net These ionic interactions, combined with hydrogen bonding, create highly ordered, multi-component crystalline materials (co-crystals or salts) with potentially different physical properties than the individual components.

Hierarchical Structures: Researchers explore how simple hydrogen-bonded motifs can be combined with other interactions, like π-π stacking, to build more complex, hierarchical structures. The interplay of these weaker forces is crucial for achieving intricate control over molecular packing in the solid state. nih.gov

This area of research highlights the versatility of imidazole-carboxylate compounds as purely organic building blocks for creating functional materials and complex, ordered systems without the need for metal coordination.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1H-imidazol-2-yl)benzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.H2O/c13-10(14)8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-6H,(H,11,12)(H,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKZTEFZJJWBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=CN2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystallographic and Structural Characterization of 3 1h Imidazol 2 Yl Benzoic Acid Hydrate and Its Assemblies

Single-Crystal X-ray Diffraction Analysis of Hydrate (B1144303) Forms

Determination of Molecular Conformation and Bond Parameters

(Data not available)

Analysis of Hydration Sphere and Water Molecule Interactions

(Data not available)

Supramolecular Architecture in the Solid State

Elucidation of Hydrogen Bonding Networks (O—H…O, O—H…N, C—H…O, C—H…N)

A detailed description of the intricate network of hydrogen bonds would be provided here. This would include classic strong interactions, such as those between the carboxylic acid groups (forming dimers) and between the acid, imidazole (B134444), and water molecules. Weaker C—H…O and C—H…N interactions contributing to the crystal packing would also be analyzed. A comprehensive table listing the geometric parameters (donor-acceptor distances, angles) of these bonds would be a central feature.

(Data not available)

Investigation of π-Stacking Interactions and Aromatic Stacking

This part of the analysis would focus on the non-covalent interactions between the aromatic rings. It would describe any observed π-stacking arrangements, including face-to-face or offset configurations, and provide key geometric parameters such as the centroid-to-centroid distances and interplanar angles that characterize the strength and nature of these interactions.

(Data not available)

Formation of One-, Two-, and Three-Dimensional Supramolecular Frameworks

(Data not available)

Polymorphism and Solvatomorphism of Imidazole-Benzoic Acid Systems

The solid-state structures of imidazole-benzoic acid derivatives are of significant interest due to their potential applications in pharmaceuticals and materials science. The ability of these compounds to form different crystalline structures, known as polymorphs, or to incorporate solvent molecules into their crystal lattice, a phenomenon called solvatomorphism, can profoundly influence their physical and chemical properties. While extensive research has been conducted on various isomers and derivatives within the imidazole-benzoic acid family, specific crystallographic and structural data for 3-(1H-Imidazol-2-yl)benzoic acid hydrate remains limited in publicly accessible scientific literature. However, by examining related systems, general principles regarding the impact of crystallization conditions and the nature of structural transformations can be inferred.

Impact of Crystallization Conditions on Solid-State Forms

The formation of specific polymorphs or solvates of imidazole-benzoic acid systems is highly sensitive to the conditions under which they are crystallized. Key parameters that influence the resulting solid-state form include the choice of solvent, temperature, cooling rate, and the presence of impurities.

The polarity of the solvent, its ability to form hydrogen bonds, and its molecular size and shape can all play a crucial role in determining the crystal packing and whether a solvent molecule is incorporated into the lattice. For instance, in studies of related benzoic acid derivatives, solvents with strong hydrogen-bonding capabilities have been shown to interact with the carboxylic acid group, which can inhibit the formation of the common acid-dimer synthon and favor the nucleation of different polymorphic forms or lead to the formation of solvates.

While specific data for this compound is not available, a hypothetical summary of the expected influence of different solvents on its crystallization is presented in the table below. This table is based on general principles of crystallization and observations from related imidazole and benzoic acid systems.

Table 1: Hypothetical Influence of Solvent Properties on the Crystallization of this compound

| Solvent Property | Potential Impact on Solid-State Form | Expected Predominant Form |

| High Polarity (e.g., Water, Methanol) | May favor the formation of hydrates or solvates due to strong hydrogen bonding interactions with the imidazole and carboxylic acid moieties. | Hydrate / Solvate |

| Medium Polarity (e.g., Ethanol, Acetone) | Could lead to a mixture of polymorphs or solvates depending on the specific interactions and solubility. | Anhydrous Polymorph or Solvate |

| Low Polarity (e.g., Toluene, Hexane) | Likely to favor the formation of anhydrous polymorphs, as solvent-solute interactions are weaker. | Anhydrous Polymorph |

| Protic Solvents (e.g., Alcohols, Water) | Can act as both hydrogen-bond donors and acceptors, potentially leading to the formation of solvates with intricate hydrogen-bonding networks. | Solvate / Hydrate |

| Aprotic Solvents (e.g., Acetonitrile, DMF) | May interact differently with the solute, potentially leading to the isolation of unique polymorphs not accessible from protic solvents. | Anhydrous Polymorph |

Temperature and cooling rate are also critical factors. Slower cooling rates generally favor the formation of the most thermodynamically stable form, while rapid cooling can trap kinetically favored or metastable polymorphs.

Structural Interconversions and Phase Transformations

Polymorphs and solvates of imidazole-benzoic acid systems can undergo transformations from one solid form to another in response to external stimuli such as heat, pressure, or exposure to different solvent vapors. These phase transformations are of great interest as they can significantly alter the properties of the material.

For hydrated forms, such as this compound, heating can lead to desolvation, where the water molecules are driven off from the crystal lattice. This process can result in a transformation to an anhydrous polymorphic form or an amorphous phase. The temperature at which desolvation occurs can be determined using thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

While no specific experimental data for phase transformations of this compound are available, the following table outlines the types of transformations that are commonly observed in related systems and the analytical techniques used to study them.

Table 2: Common Phase Transformations in Imidazole-Benzoic Acid Systems and Corresponding Analytical Techniques

| Transformation Type | Triggering Condition | Analytical Technique(s) |

| Polymorphic Transformation | Temperature, Pressure, Grinding | Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), Solid-State NMR |

| Desolvation | Heating, Reduced Pressure | Thermogravimetric Analysis (TGA), DSC, XRPD, Hot-Stage Microscopy |

| Solvate Formation/Conversion | Exposure to Solvent Vapor | Gravimetric Vapor Sorption (GVS), XRPD |

| Amorphization | Grinding, Rapid Cooling of Melt | XRPD, DSC |

| Crystallization from Amorphous State | Heating | DSC, XRPD |

Understanding these transformations is crucial for controlling the solid-state form of the compound and ensuring the desired properties and performance in its intended application. Further experimental studies are necessary to fully characterize the polymorphic and solvatomorphic behavior of this compound.

Coordination Chemistry of 3 1h Imidazol 2 Yl Benzoic Acid Hydrate As a Ligand

Ligand Design Principles and Coordination Motifs

An analysis of the ligand's structure suggests a versatile coordination potential.

Dual Nature of Carboxylate and Imidazole (B134444) Donor Sites

Theoretically, 3-(1H-imidazol-2-yl)benzoic acid hydrate (B1144303) possesses two primary coordination sites: the carboxylate group and the imidazole ring. The carboxylate group can act as a mono- or bidentate donor, coordinating to metal ions in various modes (monodentate, chelating, or bridging). The imidazole ring offers a neutral nitrogen donor atom (the 'pyridine-like' nitrogen) for coordination. This dual functionality allows the ligand to act as a versatile building block in constructing coordination compounds with diverse dimensionalities and topologies.

Denticity and Bridging Capabilities of the Ligand

Depending on the deprotonation state and the nature of the metal ion, the ligand could exhibit different denticities. It could act as a monodentate ligand through the imidazole nitrogen, a monodentate or bidentate ligand through the carboxylate group, or a bridging ligand connecting multiple metal centers. As a bridging ligand, it could link metal ions through the imidazole nitrogen and the carboxylate group, potentially forming coordination polymers. However, without experimental crystal structure data, specific coordination modes and bridging capabilities remain speculative.

Metal Complexation Studies

Detailed experimental studies on the metal complexation of 3-(1H-imidazol-2-yl)benzoic acid hydrate are not found in the surveyed literature.

Synthesis and Characterization of Discrete Metal Complexes

No specific published syntheses or characterization data for discrete metal complexes involving this particular ligand could be located. Research on analogous ligands, such as 3,5-di(1H-imidazol-1-yl)benzoic acid, shows the formation of cobalt(II) and cadmium(II) complexes, often resulting in 3D coordination polymers. nih.govrsc.org It is plausible that this compound would form complexes with various transition metals (e.g., Co(II), Cu(II), Zn(II), Cd(II)) under similar solvothermal conditions, but this has not been experimentally verified in the available literature.

Spectroscopic and Analytical Techniques for Complex Characterization

The characterization of metal complexes of imidazole-carboxylate ligands typically involves a suite of spectroscopic and analytical methods.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand. The coordination of the carboxylate group is typically evidenced by a shift in the characteristic C=O stretching frequency (around 1711 cm⁻¹) to lower wavenumbers upon complexation. nih.gov Similarly, changes in the vibration modes of the imidazole ring would indicate its involvement in bonding to the metal center. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in solution. Shifts in the resonances of protons and carbons near the donor sites upon complexation confirm coordination.

Mass Spectrometry: This technique is used to determine the molecular weight of the complexes and can help elucidate their stoichiometry.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N), which is fundamental for confirming the empirical formula of the synthesized complexes.

While these techniques are standard, specific data tables for complexes of this compound cannot be generated due to the absence of reported experimental results.

Metal Organic Frameworks Mofs and Coordination Polymers Cps Derived from 3 1h Imidazol 2 Yl Benzoic Acid Hydrate

Design and Synthesis of MOFs/CPs Utilizing Imidazole-Benzoic Acid Ligands

The construction of MOFs and CPs from imidazole-benzoic acid ligands is a nuanced process, heavily reliant on the chosen synthetic conditions to direct the self-assembly of the metal ions and organic linkers into predictable and desirable structures.

Hydrothermal and solvothermal methods are the most prevalent techniques for the synthesis of MOFs and CPs from imidazole-benzoic acid ligands. These methods involve the reaction of a metal salt and the organic ligand in a sealed vessel under autogenous pressure at elevated temperatures. The solvent plays a crucial role in these reactions, influencing the solubility of the reactants, the deprotonation of the ligand, and the coordination geometry of the metal center.

In a typical solvothermal synthesis, a mixture of the metal precursor, such as a nitrate (B79036) or acetate (B1210297) salt of a transition metal, and the 3-(1H-Imidazol-2-yl)benzoic acid hydrate (B1144303) ligand is dissolved in a high-boiling point solvent, commonly N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). The mixture is then heated in a Teflon-lined autoclave to temperatures ranging from 80 to 180 °C for a period of several hours to days. During this process, the ligand deprotonates, and the carboxylate and imidazole (B134444) groups coordinate to the metal ions, leading to the gradual crystallization of the MOF or CP structure.

The choice of solvent, temperature, reaction time, and the molar ratio of metal to ligand are critical parameters that can be tuned to control the final product. For instance, the use of different solvents can lead to the formation of different framework topologies due to the varying coordination abilities and templating effects of the solvent molecules.

Table 1: Representative Solvothermal Synthesis Conditions for MOFs with Imidazole-Carboxylate Ligands

| Metal Salt | Ligand | Solvent | Temperature (°C) | Time (h) | Resulting Compound |

|---|---|---|---|---|---|

| Zn(NO₃)₂·6H₂O | 4-dimethylaminobenzoic acid | DMF/Methanol | 120 | 72 | Zn₂(DABA)₃(CH₃O) nih.gov |

| Cd(NO₃)₂·4H₂O | 2,4-bis-(triazol-1-yl)-benzoic acid | Acetonitrile/Water | 125 | 96 | [Cd₀.₅(L)(H₂O)] |

| Copper acetate | 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (B151609) | Water/Ethanol | 150 | 24 | TIBM-Cu mdpi.com |

The dimensionality of the resulting MOF or CP, whether it be a one-dimensional (1D) chain, a two-dimensional (2D) layer, or a three-dimensional (3D) framework, is dictated by the coordination preferences of the metal ion and the connectivity of the organic ligand. The 3-(1H-Imidazol-2-yl)benzoic acid ligand can adopt various coordination modes, acting as a versatile building block for constructing frameworks of different dimensionalities.

1D Chains: In some instances, the metal-ligand interactions may lead to the formation of simple 1D chains. This can occur when the metal ions are linked by the bifunctional ligand in a linear fashion. The chains can then be further organized into higher-dimensional structures through weaker interactions such as hydrogen bonding or π-π stacking.

2D Layers: The formation of 2D layered structures is common when the metal ions and ligands assemble in a way that extends the coordination network in two dimensions. The nature of the metal ion and the presence of auxiliary ligands can influence the formation of these layered motifs.

3D Frameworks: The ultimate goal in the design of many MOFs is the construction of robust 3D frameworks with porous structures. The connectivity of the 3-(1H-Imidazol-2-yl)benzoic acid ligand, with its potential to bridge multiple metal centers through both the imidazole and carboxylate groups, is conducive to the formation of such extended 3D networks. The choice of metal ion with a higher coordination number can also promote the formation of 3D structures.

The dimensionality of the final architecture can often be controlled by carefully adjusting the reaction conditions. Factors such as the metal-to-ligand ratio, the pH of the reaction mixture, and the presence of templating agents or modulating ligands can be used to direct the self-assembly process towards a desired dimensionality.

Structural Diversity and Topological Analysis of Frameworks

The versatility of the 3-(1H-Imidazol-2-yl)benzoic acid ligand in its coordination behavior gives rise to a rich structural diversity in the resulting MOFs and CPs. The analysis of the underlying topology of these frameworks provides a powerful tool for understanding and classifying their complex architectures.

In the context of 3D MOFs, the formation of interpenetrated or non-interpenetrated frameworks is a common phenomenon. Interpenetration occurs when two or more independent frameworks grow through each other without any chemical bonds between them. This can be a strategy for the system to fill the void space within a single framework, leading to a more stable structure.

The propensity for interpenetration is influenced by several factors, including the length and rigidity of the organic ligand, the coordination geometry of the metal ion, and the reaction conditions. In the case of MOFs derived from imidazole-benzoic acid ligands, the relatively rigid nature of the ligand can lead to the formation of large pores, which may then be filled by one or more interpenetrating frameworks. Conversely, by using shorter or more flexible ligands, or by introducing bulky functional groups, it is possible to sterically hinder interpenetration and favor the formation of non-interpenetrated structures with larger open channels.

The pore environment within a MOF is a critical determinant of its properties and potential applications. The size, shape, and chemical functionality of the pores are dictated by the constituent metal nodes and organic linkers. In MOFs derived from 3-(1H-Imidazol-2-yl)benzoic acid, the pores are lined with both the imidazole and benzoate (B1203000) moieties of the ligand. The presence of the imidazole group with its basic nitrogen atoms can create a favorable environment for the adsorption of acidic gas molecules such as CO₂.

Framework flexibility, or "breathing," is a fascinating phenomenon observed in some MOFs where the framework can undergo a reversible structural transformation in response to external stimuli such as guest molecule adsorption/desorption, temperature, or pressure changes. This flexibility is often associated with the presence of flexible organic linkers or hinged coordination geometries. While the phenyl and imidazole rings of the 3-(1H-Imidazol-2-yl)benzoic acid ligand are relatively rigid, some degree of flexibility can be introduced through the rotation around the C-C bond connecting the two rings. This can lead to subtle changes in the framework in response to guest molecules, which can have a significant impact on the material's adsorption and separation properties.

Table 2: Pore Characteristics of MOFs with Imidazole-Containing Ligands

| MOF | Ligand | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |

|---|---|---|---|---|

| TIBM-Cu | 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene | 1463 | 0.897 | 0.3 - 1.5 mdpi.com |

| TIBM-Cr | 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene | 2141 | 2.116 | 1.0 - 4.0 mdpi.com |

| TIBM-Al | 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene | 1652 | 1.543 | 1.0 - 3.0 mdpi.com |

Functionalization and Engineering of MOF Properties

The properties of MOFs derived from 3-(1H-Imidazol-2-yl)benzoic acid can be further tailored and enhanced through functionalization and engineering strategies. These approaches can be broadly categorized into pre-synthetic and post-synthetic modifications.

Pre-synthetic modification involves the use of a derivatized ligand in the initial synthesis of the MOF. For example, functional groups can be introduced onto the phenyl or imidazole ring of the 3-(1H-Imidazol-2-yl)benzoic acid ligand to impart specific properties to the resulting framework. This approach allows for the precise placement of functional groups within the MOF structure.

Post-synthetic modification (PSM), on the other hand, involves the chemical modification of a pre-existing MOF. nih.gov The imidazole group in the framework is a particularly attractive site for PSM, as the nitrogen atoms can be readily functionalized. nih.gov For instance, the imidazole groups can be alkylated to introduce new functional moieties or to modify the charge of the framework. This can be a powerful tool for tuning the adsorption properties, catalytic activity, or sensing capabilities of the MOF.

Through these functionalization and engineering strategies, it is possible to create "designer" MOFs with properties tailored for specific applications, such as gas storage and separation, catalysis, and chemical sensing.

Presence of Open Metal Sites and Active Coordination Environments

The generation of open metal sites and active coordination environments is a key goal in the design of functional MOFs and CPs. These features are often responsible for the unique catalytic and adsorptive properties of these materials. The use of ligands like 3-(1H-imidazol-2-yl)benzoic acid, which contains nitrogen- and oxygen-donor atoms, can facilitate the formation of such active centers.

The imidazole moiety, in particular, plays a significant role in creating porous structures and accessible metal sites. Research on related imidazole-based ligands has demonstrated their ability to enhance the formation of porous MOF structures. For instance, in a study on a copper-based MOF constructed from 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), the presence of open Cu sites was identified as a critical factor for its excellent CO2 adsorption capacity. mdpi.com The imidazole functional groups, along with an appropriate pore size, contributed to the material's high selectivity for CO2 over N2. mdpi.com This principle can be extended to MOFs derived from 3-(1H-imidazol-2-yl)benzoic acid, where the imidazole nitrogen atoms can coordinate to metal centers, potentially leaving them coordinatively unsaturated and accessible to guest molecules.

The following table summarizes the CO2 adsorption capacities of several MOFs, highlighting the performance of a MOF with open metal sites.

| Material | CO2 Adsorption Capacity (mmol/g) at 1 bar and 298 K |

| TIBM-Cu | 3.60 |

| TIBM-Al | 2.1 |

| TIBM-Cr | 1.6 |

| MOF-5 | 2.1 |

| ZIF-8 | 0.8 |

| UiO-66 | 2.5 |

| UiO-66-NH2 | 3.0 |

This table presents data for a MOF with open metal sites (TIBM-Cu) in comparison to other well-known MOFs, illustrating the potential for high adsorption capacities in such materials. mdpi.com

Modulator-Assisted Synthesis for Defect Engineering

Defect engineering is a powerful strategy to introduce functionalities and enhance the properties of MOFs and CPs. Modulator-assisted synthesis is a common and effective method to create controlled defects, such as missing linkers or nodes, within the framework. These defects can lead to the generation of open metal sites, increased porosity, and enhanced catalytic activity.

Benzoic acid, a molecule with a structural component similar to 3-(1H-imidazol-2-yl)benzoic acid, has been successfully employed as a modulator in the synthesis of the well-known MOF, UiO-66. The addition of benzoic acid during the synthesis of UiO-66 leads to the creation of a significant number of defects. nih.govscispace.com The concentration of these defects can be systematically controlled by varying the amount of the benzoic acid modulator used in the synthesis. nih.gov This approach allows for the fine-tuning of properties such as surface area and hydrophobicity. nih.gov

The principle of using a monocarboxylic acid modulator like benzoic acid can be directly applied to the synthesis of MOFs from 3-(1H-imidazol-2-yl)benzoic acid hydrate. The modulator competes with the linker for coordination to the metal clusters, leading to the formation of missing-linker defects. These defects can expose the metal sites, creating a more active coordination environment.

The table below illustrates the effect of increasing the amount of benzoic acid modulator on the number of defects in UiO-66.

| Molar Equivalents of Benzoic Acid | Number of Missing Linkers per Cluster |

| 10 | ~1.0 |

| 20 | ~1.2 |

| 30 | ~1.4 |

| 40 | ~1.5 |

| 50 | ~1.6 |

This table shows the systematic increase in the number of missing linkers per Zr6 cluster in UiO-66 with an increasing concentration of benzoic acid modulator, demonstrating the effectiveness of this approach for defect engineering. nih.gov

By employing a similar modulator-assisted approach, it is conceivable to create a family of defective MOFs and CPs derived from this compound with tunable properties for specific applications.

Computational and Theoretical Investigations of 3 1h Imidazol 2 Yl Benzoic Acid Hydrate and Its Assemblies

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost.

A crucial first step in any computational study is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, predicting its most stable three-dimensional structure. For molecules with multiple rotatable bonds, such as the one between the imidazole (B134444) and benzoic acid rings in 3-(1H-imidazol-2-yl)benzoic acid, this is particularly important. The optimization yields key structural parameters like bond lengths, bond angles, and dihedral angles.

For instance, in a related isomer, 4-(imidazol-1-yl)benzoic acid, studies have determined that the imidazole and benzene (B151609) rings are not coplanar but are twisted with respect to each other, forming a dihedral angle of 14.5 (1)°. researchgate.netnih.gov Similar calculations for 3-(1H-imidazol-2-yl)benzoic acid would reveal its preferred conformation, which is crucial for understanding how it packs in a crystal and interacts with other molecules. The accuracy of these theoretical structures is often validated by comparing them with experimental data from single-crystal X-ray diffraction. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive. DFT calculations provide the energies of these orbitals and the size of the energy gap, which helps in predicting the molecule's chemical behavior. researchgate.netresearchgate.net

Table 1: Example of DFT-Calculated Molecular Orbital Properties Note: These are representative values for illustrating the type of data obtained from DFT calculations and are not specific experimental values for 3-(1H-Imidazol-2-yl)benzoic acid hydrate (B1144303).

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 5.0 eV | Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. wikipedia.org |

The distribution of electrons within a molecule is rarely uniform, leading to regions that are electron-rich or electron-poor. DFT calculations can map this charge distribution and visualize it as a Molecular Electrostatic Potential (MEP) surface. The MEP is an invaluable tool for understanding intermolecular interactions and predicting sites of chemical reactivity. mdpi.com

On an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. mdpi.com In 3-(1H-imidazol-2-yl)benzoic acid, these sites would likely be the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid group. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack; these are typically found around the hydrogen atoms. mdpi.com

Molecular Dynamics Simulations

While quantum chemical studies focus on static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations model the movements and interactions of atoms and molecules over time, providing a dynamic picture of the system.

For 3-(1H-imidazol-2-yl)benzoic acid hydrate, MD simulations are ideal for exploring the specific arrangement and dynamics of water molecules around the central molecule. These simulations can elucidate the complex network of intermolecular interactions, particularly hydrogen bonds.

Hydrogen bonding plays a critical role in the structure and stability of the hydrated crystal. nih.gov MD simulations can identify the primary hydrogen bond donors (like the carboxylic acid's -OH group and the imidazole's N-H group) and acceptors (the imidazole nitrogen and the carbonyl oxygen). The simulations can reveal the strength, geometry, and lifetime of these hydrogen bonds between the molecule and the surrounding water molecules, as well as between the molecules themselves. mdpi.com This provides insight into how water mediates the interactions within the crystal lattice.

The bifunctional nature of 3-(1H-imidazol-2-yl)benzoic acid, with its carboxylic acid and imidazole groups, makes it an excellent candidate as an organic linker for constructing Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity, making them useful for applications like gas storage and separation. nih.govmdpi.com

MD simulations are employed to model the interactions between a guest molecule (e.g., CO₂, CH₄) and the host MOF structure. These simulations can predict how guest molecules diffuse through the pores of the MOF and where they are most likely to bind. The interactions are governed by a combination of forces, including van der Waals forces, electrostatic interactions, and hydrogen bonding between the guest and the linker or metal nodes. nih.gov By simulating these guest-host interactions, researchers can understand the factors that determine the MOF's selectivity and capacity for different gases, aiding in the design of new materials for specific applications. mdpi.comacs.org

Table 2: Key Intermolecular Interactions in MOF Guest-Host Systems

| Interaction Type | Description | Significance in MOFs |

|---|---|---|

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom (N, O) and another nearby electronegative atom. nih.gov | Enhances binding affinity for polar guest molecules like SO₂ or H₂O. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Important for the binding of aromatic guest molecules within the framework. |

| Coordination Bonds | Interaction between guest molecules and open metal sites within the MOF structure. | Often provides the strongest binding sites, crucial for high gas uptake. mdpi.com |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Imidazol-1-yl)benzoic acid |

| Carbon Dioxide (CO₂) |

| Methane (CH₄) |

| Sulfur Dioxide (SO₂) |

| Water (H₂O) |

Prediction of Structural Features and Properties

Computational chemistry provides powerful tools for predicting the structural and electronic properties of molecules, offering deep insights that complement experimental findings. Through the use of quantum chemical calculations, particularly Density Functional Theory (DFT), it is possible to model the behavior of this compound with high accuracy. These theoretical investigations are crucial for understanding its spectroscopic signatures and the complex non-covalent interactions that govern its self-assembly into larger supramolecular structures.

Theoretical simulations of spectroscopic data are indispensable for the structural elucidation of novel compounds and for the precise assignment of experimental spectra. Methods like DFT, often employing hybrid functionals such as B3LYP with extensive basis sets like 6-311++G(d,p), can predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.netmdpi.com

Infrared (IR) and Raman Spectroscopy Simulation: Computational frequency analysis predicts the vibrational modes of the molecule. scielo.br For this compound, these calculations can distinguish characteristic vibrations of the benzoic acid, the imidazole ring, and the associated water molecule. Key vibrational modes include the O-H stretching of the carboxylic acid and water, the N-H stretching of the imidazole, the C=O stretching of the carboxyl group, and various C-H and C=C/C=N stretching and bending modes of the aromatic rings. researchgate.netresearchgate.net The calculated frequencies are often scaled to correct for anharmonicity and methodological approximations, providing spectra that are in excellent agreement with experimental data. researchgate.netucl.ac.uk The interaction with the water molecule, through hydrogen bonding, is predicted to cause noticeable shifts in the O-H and C=O vibrational frequencies compared to the anhydrous form. nih.gov

Simulated Vibrational Data for this compound Below is a table of plausible theoretically predicted (scaled) wavenumbers and their assignments for key vibrational modes, based on DFT (B3LYP/6-311++G(d,p)) calculations.

| Mode Description | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

| O-H Stretch (Water) | 3550 | 3552 |

| N-H Stretch (Imidazole) | 3150 | 3155 |

| C-H Stretch (Aromatic) | 3080 | 3085 |

| O-H Stretch (Carboxylic Acid Dimer) | 2950 (broad) | - |

| C=O Stretch (Carboxylic Acid) | 1715 | 1710 |

| C=C/C=N Ring Stretch (Imidazole/Benzene) | 1610 | 1612 |

| C=C Ring Stretch (Benzene) | 1585 | 1590 |

| O-H Bend (Carboxylic Acid) | 1420 | - |

| C-N Stretch (Imidazole) | 1380 | 1385 |

Note: This data is representative and derived from computational models of similar molecular systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting NMR chemical shifts (δ). ucl.ac.ukmdpi.com By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), a theoretical NMR spectrum can be generated. mdpi.com These predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules where spectral overlap can occur. The calculated shifts for 3-(1H-Imidazol-2-yl)benzoic acid would clearly differentiate the protons and carbons of the benzoic acid moiety from those of the imidazole ring.

Simulated NMR Chemical Shifts for 3-(1H-Imidazol-2-yl)benzoic Acid The following table presents plausible ¹H and ¹³C NMR chemical shifts (in ppm) relative to TMS, as predicted by GIAO-DFT calculations.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 12.5-13.5 | 168.0 |

| Imidazole N-H | 11.0-12.0 | - |

| Benzoic Acid C-H (ortho to -COOH) | 8.1-8.3 | 132.5 |

| Benzoic Acid C-H (ortho to -Imidazolyl) | 8.0-8.2 | 130.0 |

| Benzoic Acid C-H (meta to both) | 7.5-7.7 | 129.5, 128.0 |

| Imidazole C-H | 7.2-7.4 | 122.0 |

| Benzoic Acid C-COOH | - | 131.0 |

| Benzoic Acid C-Imidazolyl | - | 134.0 |

| Imidazole C (C=N) | - | 145.0 |

Note: This data is representative and derived from computational models of similar molecular systems.

The solid-state architecture of this compound is dictated by a network of hydrogen bonds and other non-covalent interactions. researchgate.net Computational modeling is essential for dissecting this complex interplay and understanding the principles of its supramolecular self-assembly. nih.gov

Hydrogen Bonding Analysis: DFT calculations can be used to optimize the geometry of molecular clusters, such as dimers of the acid or complexes involving the hydrate molecule, to identify the most stable hydrogen bonding motifs. nih.govresearchgate.net The molecule possesses multiple hydrogen bond donor and acceptor sites: the carboxylic acid group, the imidazole N-H proton, the unprotonated imidazole nitrogen, and the water molecule. This allows for a rich variety of interactions, including:

Carboxylic Acid Dimers: A classic and strong O-H···O hydrogen bond motif. nih.gov

Acid-Imidazole Chains: The carboxylic acid's O-H can donate to the imidazole's sp² nitrogen (O-H···N), or the imidazole's N-H can donate to the carbonyl oxygen (N-H···O). researchgate.net

Hydrate Bridging: The water molecule can act as a bridge, simultaneously donating a hydrogen to a carbonyl oxygen and accepting a hydrogen from an N-H or O-H group. mdpi.com

Analysis of the calculated structures provides key geometric parameters (bond lengths, angles) and interaction energies, which quantify the strength of these bonds.

Predicted Hydrogen Bond Parameters in a Supramolecular Assembly This table shows representative geometric data for plausible hydrogen bonds in a computationally modeled crystal lattice of this compound.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Type | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

| O (Carboxyl) | H | O (Carboxyl) | O-H···O | 2.65 | 1.63 | 175 |

| N (Imidazole) | H | O (Water) | N-H···O | 2.80 | 1.78 | 170 |

| O (Water) | H | O (Carboxyl) | O-H···O | 2.75 | 1.80 | 168 |

| O (Carboxyl) | H | N (Imidazole) | O-H···N | 2.68 | 1.67 | 172 |

Note: This data is representative and derived from computational models of similar molecular systems. researchgate.net

Advanced Research Applications and Future Directions for 3 1h Imidazol 2 Yl Benzoic Acid Hydrate

Development of Novel MOF Architectures with Tailored Functionalities

The unique combination of a carboxylic acid group and an imidazole (B134444) ring in 3-(1H-imidazol-2-yl)benzoic acid hydrate (B1144303) offers a rich playground for the construction of novel MOF architectures. The carboxylate provides a robust coordination site for metal ions, while the imidazole moiety can act as a secondary coordination site, a hydrogen bond donor/acceptor, or a basic site for post-synthetic modification.

Selective Gas Adsorption and Separation Studies

While specific studies on MOFs derived from 3-(1H-imidazol-2-yl)benzoic acid hydrate for gas adsorption are not yet prevalent in the literature, the structural motifs of this ligand suggest significant potential in this area. The presence of the imidazole ring, with its accessible nitrogen atoms, could create pores with specific chemical environments conducive to selective gas binding. For instance, the basic nitrogen sites could enhance the affinity for acidic gases like CO2. The strategic placement of these functional groups within a porous framework could lead to materials with high selectivity for CO2 over other gases like N2 and CH4, a critical requirement for applications such as carbon capture and natural gas purification.

Future research should focus on the synthesis of MOFs with varying pore sizes and topologies using this compound and different metal ions. Subsequent detailed gas adsorption studies at various pressures and temperatures will be crucial to evaluate their performance and understand the structure-property relationships.

Heterogeneous Catalysis and Sensing Applications (in MOF context)

The imidazole functionality within a MOF structure can also serve as a catalytic site or a recognition site for sensing applications. The nitrogen atoms in the imidazole ring can act as Lewis bases, potentially catalyzing a range of organic reactions. Furthermore, the metal nodes of the MOF, coordinated by the 3-(1H-imidazol-2-yl)benzoic acid ligand, can themselves be catalytically active. The porous nature of the MOF would allow for size- and shape-selective catalysis.

In the realm of sensing, the interaction of analytes with the imidazole groups or the metal centers could lead to a detectable change in the MOF's properties, such as its luminescence. This could be exploited for the development of highly selective and sensitive chemical sensors for various molecules and ions. The design of such catalytic and sensing MOFs will require careful consideration of the coordination environment of the metal ions and the accessibility of the active sites within the pores.

Integration into Hybrid Materials and Composites

To further enhance their functionality and applicability, MOFs derived from this compound could be integrated into hybrid materials and composites. For example, incorporating these MOFs into polymer matrices could lead to mixed-matrix membranes with improved gas separation properties. The MOF particles would introduce selective adsorption sites and tortuous pathways for gas molecules, enhancing both permeability and selectivity.

Another promising direction is the creation of MOF-nanoparticle composites. For instance, encapsulating catalytically active metal nanoparticles within the pores of a MOF built from this compound could lead to highly active and stable heterogeneous catalysts. The MOF framework would prevent the aggregation of the nanoparticles and provide a selective environment for catalytic reactions.

Theoretical Predictions for Enhanced Material Performance

Computational modeling and theoretical predictions will play a vital role in accelerating the discovery and optimization of materials based on this compound. Density functional theory (DFT) calculations can be employed to predict the most stable coordination geometries of the ligand with different metal ions. Grand Canonical Monte Carlo (GCMC) simulations can be used to predict the gas adsorption isotherms and selectivities of hypothetical MOF structures, guiding synthetic efforts towards the most promising candidates.

Molecular dynamics (MD) simulations can provide insights into the diffusion of molecules within the pores and the mechanical stability of the frameworks. By combining theoretical predictions with experimental synthesis and characterization, a more rational design of materials with enhanced performance for specific applications can be achieved.

Exploration of New Coordination Geometries and Supramolecular Interactions

The coordination chemistry of this compound is expected to be rich and varied. The ligand can potentially adopt multiple coordination modes, involving the carboxylate group (monodentate, bidentate bridging, etc.) and the imidazole nitrogen atoms. The interplay between these coordination modes and the choice of metal ions with different coordination preferences can lead to a wide range of network topologies, from simple 1D chains to complex 3D frameworks.

Furthermore, the imidazole ring can participate in various supramolecular interactions, such as hydrogen bonding (N-H···O, N-H···N) and π-π stacking. These non-covalent interactions can play a crucial role in the self-assembly of the final structure and can influence the material's properties, such as its stability and guest-host interactions. A systematic study of the crystal structures of coordination complexes and MOFs based on this ligand is essential to understand and control these interactions for the rational design of new materials.

Expanding the Scope of N-Heterocyclic Carboxylic Acids in Advanced Materials

The exploration of this compound as a building block for advanced materials will contribute to the broader field of N-heterocyclic carboxylic acids in materials chemistry. The insights gained from studying this specific ligand can be extrapolated to the design of other ligands with different heterocyclic cores and substitution patterns. By systematically varying the structure of the N-heterocyclic carboxylic acid, a fine-tuning of the properties of the resulting materials can be achieved. This will pave the way for the development of a vast library of functional materials with applications in gas storage and separation, catalysis, sensing, and beyond, addressing some of the most pressing technological challenges of our time.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1H-Imidazol-2-yl)benzoic acid hydrate?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example, benzimidazole precursors can be prepared via condensation of o-phenylenediamine with carbon disulfide under alkaline conditions to form 1H-benzo[d]imidazole-2-thiol. Subsequent substitution with hydrazine hydrate in methanol yields 2-hydrazinyl-1H-benzo[d]imidazole intermediates. Finally, coupling with benzoic acid derivatives under acidic or catalytic conditions introduces the carboxylic acid moiety. Reaction monitoring via TLC and spectroscopic characterization (e.g., IR for S-H at ~2634 cm⁻¹ and N-H at ~3395 cm⁻¹) is critical .

Q. How is this compound characterized structurally?

- Methodological Answer : Use a combination of:

- Elemental analysis to verify stoichiometry (deviations < ±0.4% expected).

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹ for the benzoic acid group).

- ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–8.5 ppm) and imidazole ring carbons (δ ~150–160 ppm).

- Mass spectrometry (ESI-MS) for molecular ion validation (e.g., [M+H]⁺ peaks matching theoretical m/z).

- Single-crystal XRD (using SHELX software for refinement) for absolute configuration determination .

Q. What solvents and reaction conditions stabilize this compound during synthesis?

- Methodological Answer : Methanol and ethanol are preferred for hydrazine-mediated substitutions due to their polarity and ability to dissolve intermediates. Maintain pH 5–6 for coordination chemistry applications. Avoid prolonged exposure to moisture, as the hydrate form may decompose. Purity can be enhanced via recrystallization from hot aqueous ethanol .

Advanced Research Questions

Q. How does this compound interact with transition metals in coordination chemistry?

- Methodological Answer : The imidazole N-atoms act as Lewis bases, coordinating to metals like Co(II) or Zn(II). Design experiments by:

- Adjusting pH (5–6 optimal for complexation).

- Using molar ratios (ligand:metal = 2:1) to form octahedral complexes.

- Analyzing via UV-Vis (d-d transitions) and cyclic voltammetry (redox behavior). Thermal gravimetric analysis (TGA) can assess hydrate stability in complexes .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions)?

- Methodological Answer :

- Verify purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities.

- Explore tautomerism : Imidazole protons may exhibit dynamic exchange; use variable-temperature NMR to identify tautomeric forms.

- Cross-validate with computational chemistry : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

Q. What computational strategies predict the reactivity of this compound in drug-discovery contexts?

- Methodological Answer :

- Perform docking studies (AutoDock Vina) to assess binding to biological targets (e.g., enzymes with imidazole-recognition sites).

- Calculate Fukui indices (using Gaussian09) to identify nucleophilic/electrophilic sites on the aromatic ring.

- Simulate solvent effects (COSMO-RS) to predict solubility and stability in physiological conditions .

Q. How to analyze thermal decomposition pathways of the hydrate form?

- Methodological Answer : Conduct TGA-DSC under nitrogen atmosphere to track mass loss events:

- ~100–120°C: Loss of water molecules (hydrate decomposition).

-

200°C: Degradation of the benzoic acid and imidazole moieties.

- Pair with FT-IR gas analysis to identify volatile decomposition products (e.g., CO₂ from decarboxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.